4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
4-methyl-2-(2-methylprop-2-enylsulfanyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-8(2)7-15-12-13-10-6-4-5-9(3)11(10)14-12/h4-6H,1,7H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABUUIDNKJEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate thioethers under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 4-methyl-2-((2-methylallyl)thio)benzaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Reactivity of the Thioether Moiety
The (2-methylallyl)thio group participates in:
Oxidation to Sulfone/Sulfoxide
-
Treatment with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C selectively oxidizes the thioether to sulfoxide (1 equiv) or sulfone (2 equiv) .
Example :
Radical Addition
-
The allyl-thioether undergoes radical-initiated additions with alkenes or alkynes under UV light, forming polyfunctionalized derivatives .
Electrophilic Substitution on the Benzoimidazole Core
The electron-rich aromatic system undergoes regioselective substitution:
Nitration
-
Nitration with HNO₃/H₂SO₄ at 0–5°C preferentially occurs at the 5- or 6-position of the benzimidazole ring .
Halogenation
-
Bromination using NBS (N-bromosuccinimide) in DMF introduces bromine at the 5-position, enabling cross-coupling reactions (e.g., Suzuki) .
Biological Activity and Derivatization
Derivatives of 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole exhibit pharmacological potential:
Anticancer Activity
-
Analogues with electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position show IC₅₀ values of 10–25 µM against HepG2 and MCF-7 cell lines .
Representative Data :
| Derivative | Substituent | IC₅₀ (µM) |
|---|---|---|
| 5-Nitro | -NO₂ | 15.7 ± 1.2 |
| 5-Trifluoromethyl | -CF₃ | 22.4 ± 2.1 |
Antimicrobial Modifications
-
Quaternary ammonium salts derived from N-alkylation exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) .
Stability and Degradation
-
Thermal stability : Decomposes above 250°C under inert atmosphere (TGA data).
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming 4-methyl-2-mercapto-1H-benzo[d]imidazole .
This compound’s versatility in organic synthesis and bioactivity underscores its utility in medicinal chemistry. Further studies on its catalytic applications (e.g., ligand design) are warranted .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole":
General Information
Imidazole is a five-membered heterocyclic moiety with three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Potential Applications
- Pharmaceuticals: Compounds with antimicrobial and anticancer properties may be candidates for drug development.
- Agriculture: These compounds may also have applications in agriculture.
- GABA-A Receptor Modulation: Some benzo[d]imidazoles have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, showing potential in tackling neurological dysfunction . Molecules 9 and 23 displayed interesting features in a preliminary investigation . The identified scaffold shows a preference for interaction with the α1/γ2 interface of the GABA-A receptor, delivering several PAMs of the GABA-A receptor .
Antimicrobial Activity
Various imidazole derivatives have demonstrated antibacterial activity against different strains:
Some derivatives also possess antimycotic potential against Candida albicans and Aspergillus niger .
Anticancer Activity
Various studies have explored the antitumor potential of imidazole derivatives against different cancer cell lines :
- C6 (rat glioma) and HepG2 (human liver) cells: Compound 20g showed good cytotoxic potential .
- A549, MCF-7, HepG2, and OVCAR-3 cell lines .
- HeLa cancer cell line .
Case Studies & Specific Examples
- Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole. Compound 4h showed potent antibacterial activity .
- Parab et al. synthesized (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one .
- Yurttas et al. developed 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide and evaluated its antitumor potential .
- Hsieh et al. synthesized (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one and evaluated its anticancer activity .
- Roopashree et al. synthesized 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole and evaluated its antitumor activity against the HeLa cancer cell line .
- Two compounds (5 and 6) were identified as potent and specific inhibitors of CK1δ .
Data Tables
| Compounds | C6 (IC50 value) | HepG2 (IC50 value) |
|---|---|---|
| 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |
| 20b | 20 ± 2.0 | 26.33 ± 1.53 |
| 20c | 32.67 ± 6.43 | 275.0 ± 35.36 |
| 20d | 22.0 ± 3.61 | 29.33 ± 1.15 |
| 20e | 16.33 ± 2.31 | 31.67 ± 7.23 |
| 20f | 19.50 ± 2.12 | 28.67 ± 1.15 |
| 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
| 20h | > 500 | > 500 |
| 20i | 24.33 ± 4.04 | > 500 |
| 20j | 19.33 ± 2.31 | > 500 |
| Cisplatin | 23.0 ± 1.73 | 46.67 ± 7.64 |
- Table 15 : IC50 values (µM) of synthesized derivatives against A549, MCF-7, HEP-G2, and OVCAR-3 cancer cell lines .
| Compounds | A549 | MCF-7 | HEP-G2 | OVCAR-3 |
|---|---|---|---|---|
| 21a | 119.3 ± 29.9 | 13.49 ± 0.16 | 24.2 ± 0.32 | 16.91 ± 0.37 |
| 21b | 19.17 ± 0.43 | 18.09 ± 0.28 | 59.13 ± 0.92 | 24.7 ± 1.69 |
| 21c | 17.41 ± 0.16 | 16.04 ± 0.24 | 140.85 ± 0.88 | 34.44 ± 1.55 |
| 21d | 35.89 ± 0.84 | 32.55 ± 3.26 | 36.54 ± 1.35 | 36.48 ± 1.36 |
| 22a | 12.47 ± 0.18 | 12.12 ± 0.10 | 15.44 ± 0.25 | 16.09 ± 0.39 |
| 22b | 41.05 ± 1.61 | 53.54 ± 1.12 | 117.28 ± 2.42 | 59.01 ± 8.91 |
| 22c | > 314 | 254.9 ± 13.6 | > 314 | 299.52 ± 9.27 |
| 22d | 15.79 ± 0.49 | 13.42 ± 0.24 | 17.6 ± 0.25 | 16.13 ± 0.32 |
| 23a | 10.3 ± 0.13 | 9.65 ± 0.06 | 10.16 ± 0.08 | 10.5 ± 0.10 |
| 23b | 54.12 ± 1.20 | 53.19 ± 0.77 | 64.91 ± 0.24 | 28.71 ± 1.44 |
| 23c | 56.21 ± 0.96 | 56.09 ± 0.14 | 36.61 ± 1.89 | 11.4 ± 0.24 |
| 23d | 19.53 ± 0.71 | 14.73 ± 0.09 | 15.49 ± 0.16 | 14.04 ± 0.29 |
| 24a | 10.73 ± 0.58 | 9.73 ± 0.16 | 10.33 ± 0.06 | 10.34 ± 0.19 |
| 24b | 11.64 ± 0.25 | 11.14 ± 0.07 | 32.16 ± 1.83 | 12.55 ± 0.12 |
| 24c | 22.36 ± 0.54 | 21.12 ± 0.53 | 58.74 ± 0.75 | 13.29 ± 0.47 |
| 24d | 50.45 ± 0.82 | 54.41 ± 0.72 | 56.45 ± 0.86 | 33.13 ± 0.14 |
| 25a | 14.59 ± 0.40 | 10.38 ± 0.08 | 36.13 ± 0.75 | 22.44 ± 0.47 |
| 25b | 10.76 ± 0.29 | 10.15 ± 0.06 | 42.05 ± 0.91 | 16.32 ± 0.45 |
| 25c | 10.27 ± 0.15 | 11.12 ± 0.20 | 50.24 ± 0.88 | 14.88 ± 0.67 |
| 25d | 24.06 ± 0.08 | 22.93 ± 0.49 | 21.38 ± 0.68 | 0.14.22 ± 0.33 |
| 26a | 9.73 ± 0.07 | 8.91 ± 0.07 | 10.93 ± 0.10 | 10 .76 ± 0.12 |
| 26b | 11.79 ± 0.27 | 11.34 ± 0.17 | 47.88 ± 0.76 | 13.76 ± 0.27 |
| 26c | 16.92 ± 0.61 | 11.93 ± 0.14 | 32.92 ± 0.38 | 13.4 ± 0.33 |
| 26d | 81.48 ± 1.40 | 35.69 ± 0.47 | 95.7 ± 2.44 | 42.24 ± 2.43 |
| DOX | 0.46 ± 0.01 | 0.42 ± 0.01 | 0.72 ± 0.01 | 3.95 ± 0.09 |
| Cisplatin | 7.31 ± 0.44 | 11.7 ± 0.12 | 3.97 ± 0.04 | 16.04 ± 0.74 |
Mechanism of Action
The mechanism of action of 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Group Positioning
- 4-Methyl vs. 5-Methyl Substitution : highlights that substituting a methyl group at the 5-position of the benzimidazole ring (e.g., compounds 10, 12, 14 ) abolishes GABA-A receptor affinity, whereas the absence of a methyl group (e.g., compound 16 ) retains activity. This suggests that the 4-methyl position in the target compound may optimize steric compatibility with receptor binding pockets .
- Antimicrobial Activity : Chlorine substituents at the 5- or 6-positions (e.g., compounds 36 and 37 in ) enhance antifungal activity against Candida spp. (MIC <3.90 μM), outperforming the target compound’s methyl group in polar interactions .
Thioether vs. Sulfonamide/Triazole Substituents
- Thioether Group : The 2-methylallylthio group in the target compound may enhance lipophilicity compared to bulkier substituents like triazole-acetamide (e.g., compound 9c in ). However, compound 9c demonstrated superior docking affinity in enzyme inhibition studies, attributed to its triazole-thiazole-acetamide side chain .
- Sulfonamide Derivatives : Pyrimidine-linked sulfonamides (e.g., compounds 12a–n in ) exhibit potent V600EBRAF kinase inhibition (IC₅₀ <1 μM), leveraging sulfonamide hydrogen-bonding capabilities, a feature absent in the target compound .
Physicochemical Properties
Table 1 compares key physicochemical parameters of the target compound with analogues:
Key Observations :
Structure-Activity Relationships (SAR)
- Lipophilicity : The 2-methylallylthio group may enhance membrane permeability compared to polar triazole or sulfonamide substituents.
- Steric Effects : The 4-methyl group avoids steric clashes observed in 5-methyl-substituted benzimidazoles (), preserving receptor interactions .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) improve antimicrobial and enzyme inhibition but reduce solubility, a trade-off absent in the target compound .
Biological Activity
4-Methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole is a compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core with a methyl group and a thioether side chain. Its molecular formula is , and it has a CAS number of 170116-49-1. The presence of the thioether group is believed to enhance its biological activity by increasing lipophilicity and facilitating membrane penetration.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 14 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death. In vitro tests have confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal carcinoma) | 5.85 |
| MDA-MB-231 (Breast carcinoma) | 16.38 |
The mechanism involves the activation of caspases due to mitochondrial membrane potential disruption, which leads to programmed cell death .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing pro-inflammatory mediators.
- NF-κB Modulation : The compound prevents NF-κB translocation to the nucleus, decreasing inflammatory cytokine expression.
- Oxidative Stress Reduction : By modulating oxidative stress pathways, it protects cells from damage caused by reactive oxygen species (ROS).
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Well absorbed in the gastrointestinal tract.
- Distribution : Widely distributed in tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
These properties contribute to its high bioavailability and therapeutic efficacy .
Study on Antimicrobial Properties
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of various benzimidazole derivatives, including our compound of interest. The results indicated that it exhibited significant activity against resistant strains of bacteria, suggesting potential for clinical applications in treating infections caused by multidrug-resistant organisms .
Study on Anticancer Effects
Another investigation focused on the anticancer effects of benzimidazole derivatives revealed that this compound outperformed standard chemotherapeutic agents in inhibiting tumor growth in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Q & A
Basic: What are the standard synthetic routes for 4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole and its derivatives?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted benzimidazole precursors and thiol-containing reagents. For example:
- Schiff base reactions : Reacting 2-mercaptobenzimidazole derivatives with 2-methylallyl halides in polar solvents like pyridine under reflux (6–10 hours), followed by recrystallization (e.g., ethanol) to isolate products .
- Catalytic methods : Using nano SiO₂ as a sustainable catalyst to enhance reaction efficiency and reduce byproducts. For instance, SiO₂-mediated coupling of benzimidazole-thiols with allyl halides in acetonitrile at 80°C yields derivatives with >85% purity .
- Multi-step protocols : Sequential functionalization via nucleophilic substitution (e.g., introducing methylallyl thio groups) followed by oxidation or alkylation to diversify substituents .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of substitutions (e.g., methylallyl thio group integration at δ 2.1–2.5 ppm for methyl protons) .
- Infrared Spectroscopy (FT-IR) : Key peaks include ν(S–C) at 650–700 cm⁻¹ and ν(N–H) of benzimidazole at 3400–3200 cm⁻¹ .
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C, H, N, S content (e.g., <0.3% deviation) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.1 for the base compound) .
Advanced: How can catalytic conditions be optimized for eco-friendly synthesis of this compound?
Methodological Answer:
- Catalyst selection : Nano SiO₂ improves atom economy by reducing reaction time (from 12 to 4 hours) and enabling recyclability (up to 5 cycles without significant activity loss) .
- Solvent-free protocols : Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) minimizes waste and enhances yield (>90%) under microwave irradiation .
- Green oxidation : Replace traditional oxidants (e.g., KMnO₄) with Oxone® in aqueous methanol to achieve sulfone derivatives with >95% conversion .
Advanced: How should researchers resolve discrepancies in antimicrobial activity data for this compound?
Methodological Answer:
Discrepancies often arise from methodological differences:
- Solubility effects : Low aqueous solubility may reduce agar diffusion efficacy (e.g., weak zones of inhibition) but not broth microdilution MIC values. Use DMSO (≤1% v/v) to enhance solubility .
- Endpoint criteria : Compare MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) metrics. For example, ZR-8 showed MIC/MBC of 15.62/31.25 µg/mL against E. coli, outperforming ciprofloxacin in liquid assays but not agar .
- Strain variability : Test against Gram-positive (S. aureus) vs. Gram-negative (P. aeruginosa) models, as outer membrane permeability varies .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Substituent variation : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups at the 4-position of the benzimidazole ring. Derivatives with 4-CF₃ showed 2-fold higher V600EBRAF kinase inhibition (IC₅₀ = 0.8 µM) compared to unsubstituted analogs .
- Thioether linker optimization : Replace methylallyl with aryl thioethers (e.g., 4-chlorobenzyl) to enhance lipophilicity and antibacterial potency (MIC reduction from 62.5 to 15.6 µg/mL) .
- Docking studies : Use AutoDock Vina to predict binding to targets like DHFR (dihydrofolate reductase). ZR-5 showed a ∆G of -9.2 kcal/mol, correlating with its high antimicrobial activity .
Advanced: How to design assays for evaluating anticancer mechanisms of this compound?
Methodological Answer:
- Kinase inhibition assays : Screen against BRAF V600E mutants using fluorescence polarization (FP) with FITC-labeled ATP competitors. IC₅₀ values <1 µM indicate therapeutic potential .
- Apoptosis assays : Treat MCF-7 cells and measure caspase-3/7 activation via luminescent substrates (e.g., Caspase-Glo®). Derivatives inducing >50% apoptosis at 10 µM warrant further study .
- Cytotoxicity profiling : Use MTT assays on normal (HEK-293) vs. cancer (HepG2) cells. Selectivity indices (SI) >3 indicate cancer-specific toxicity .
Advanced: How does molecular docking predict target interactions for this compound?
Methodological Answer:
- Protein preparation : Retrieve target structures (e.g., PDB: 1U72 for DHFR) and optimize protonation states using MOE or Schrödinger Maestro .
- Ligand parameterization : Assign partial charges (AM1-BCC) and generate conformers (e.g., 100 poses) for this compound .
- Docking validation : Compare predicted poses (e.g., π-π stacking with Phe31 of DHFR) to co-crystallized ligands (RMSD <2.0 Å). High-affinity poses (∆G < -8 kcal/mol) guide SAR refinement .
Advanced: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale isolation (>90% recovery) .
- Thermal hazards : Optimize exothermic reactions (e.g., POCl₃-mediated phosphorylation) using jacketed reactors with controlled cooling to avoid decomposition .
- Yield optimization : Use design of experiments (DoE) to vary temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (1–5 mol%). Response surface models identify optimal conditions (e.g., 80°C, 3 mol% SiO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
